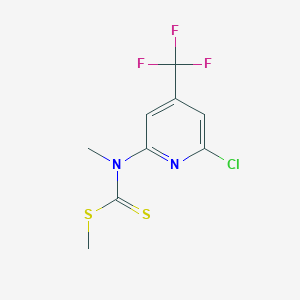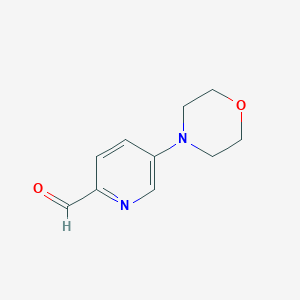
5-Morpholinopicolinaldehyde
Descripción general
Descripción
“Morpholino” refers to a type of molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . “Picolinaldehyde” could refer to a derivative of picolinic acid, which is a pyridine carboxylic acid.
Synthesis Analysis
The synthesis of morpholino compounds is complex and requires specialized knowledge in organic chemistry. The synthesis process often involves the condensation of a morpholino phosphorodiamidite monomer with the hydroxy group at the 5’ end of an oligomer .Molecular Structure Analysis
The molecular structure of morpholino compounds involves DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The exact structure of “5-Morpholinopicolinaldehyde” would depend on the specific arrangement and bonding of these components.Chemical Reactions Analysis
The chemical reactions involving morpholino compounds are complex and can vary widely depending on the specific compound and conditions. Morpholinos can participate in a variety of reactions, including those that modify gene expression .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Morpholinopicolinaldehyde” would depend on its specific molecular structure. Morpholino compounds are generally stable and resistant to enzymatic degradation .Aplicaciones Científicas De Investigación
Synthesis of Morpholin-2-one Derivatives
A significant application of morpholin-based compounds is in the synthesis of morpholin-2-one derivatives. An efficient synthesis method was developed using glycolaldehyde dimer as a bifunctional component in the Ugi five-center three-component reaction. This process leads to novel 3-substituted morpholin-2-one-5-carboxamide derivatives, highlighting the versatility of morpholine derivatives in chemical synthesis (Kim et al., 2001).
Chemical Modification of Oligoriboadenylates
Morpholine derivatives are utilized in the chemical modification of oligoriboadenylates. One study showed that modifying the ribose of the 2'-terminal nucleotide to an N-substituted morpholine enhances the compound's biological activities, such as inhibition of protein synthesis and activation of endoribonucleases. These modified oligoriboadenylates displayed increased resistance to degradation, demonstrating the functional importance of morpholine modifications in biological systems (Imai et al., 1982).
Photocleavage and DNA Binding Properties
Morpholine derivatives have been found to possess significant DNA binding and photocleavage properties. Research involving axially morpholine disubstituted silicon phthalocyanines revealed their capability to intercalate CT-DNA and exhibit photocleavage activity, indicating potential applications in photodynamic therapy (Barut et al., 2017).
Synthesis of Nucleobase-Functionalized Morpholino-Modified Nucleoside Monomers
Morpholine-modified nucleosides are vital in developmental biology. A study focused on synthesizing nucleobase-functionalized morpholino nucleosides for the first time, using palladium-catalyzed cross-coupling reactions. These syntheses expanded the scope of morpholine derivatives in biological research, particularly in gene function studies (Nandi et al., 2013).
Biodegradable Materials in Medical Field
Morpholine-2,5-dione derivatives are used to prepare biodegradable materials like polydepsipeptides, with applications in medical fields such as drug delivery and gene carriers. These derivatives and their copolymers are synthesized using various methods, demonstrating the adaptability of morpholine compounds in creating biodegradable materials (Yu, 2015).
Gene Function Studies Using Morpholino Oligos
Morpholino oligos, which are based on morpholine derivatives, have been widely employed to inhibit gene function in various model organisms. They serve as a method to study gene function and have shown success in various biological systems, emphasizing their significance in developmental biology (Heasman, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-10(7-11-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTBEKNNOZULSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[6-methyl-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1401836.png)
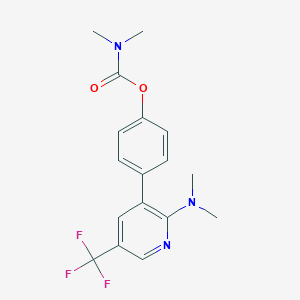
![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401839.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol](/img/structure/B1401840.png)
![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)
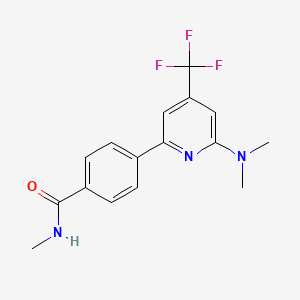
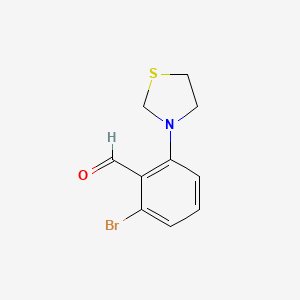
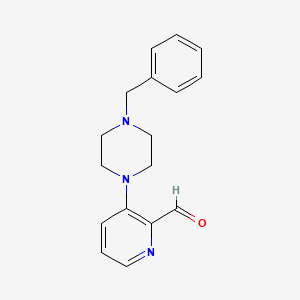
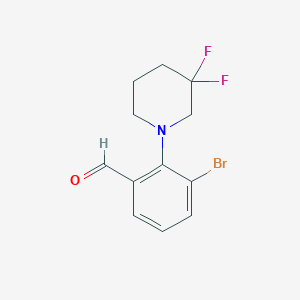
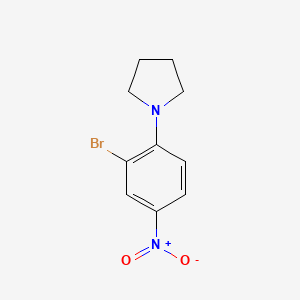
![N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401855.png)
![4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester](/img/structure/B1401856.png)
![[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401857.png)
